molecular formula C11H16O2 B8597429 Ethyl (bicyclo[3.2.0]heptan-6-ylidene)acetate CAS No. 343856-30-4

Ethyl (bicyclo[3.2.0]heptan-6-ylidene)acetate

Cat. No.: B8597429
CAS No.: 343856-30-4
M. Wt: 180.24 g/mol
InChI Key: XVKISQXABFNCPF-UHFFFAOYSA-N
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Description

Ethyl (bicyclo[3.2.0]heptan-6-ylidene)acetate is a useful research compound. Its molecular formula is C11H16O2 and its molecular weight is 180.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

343856-30-4

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

ethyl 2-(6-bicyclo[3.2.0]heptanylidene)acetate

InChI

InChI=1S/C11H16O2/c1-2-13-11(12)7-9-6-8-4-3-5-10(8)9/h7-8,10H,2-6H2,1H3

InChI Key

XVKISQXABFNCPF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C1CC2C1CCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Triethylphosphonoacetate (96.2 g; 429 mmol) was added to a suspension of 60% sodium hydride dispersion (16.5 g; 413 mmol) in tetrahydrofuran (480 mL) maintaining the temperature between 1–4° C. A solution of bicyclo[3.2.0]heptan-6-one (35.0 g; 318 mmol) in tetrahydrofuran (320 ml) was added maintaining the temperature between 5–15° C. The reaction mixture was stirred at ambient temperature overnight. Demineralised water (350 mL) added and the product was extracted with diethyl ether (3×450 ml). The combined organic phases were washed with brine (300 ml), dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo to leave a pale orange oil. This was purified by chromatography on a silica pad, eluting with 1:19 ethyl acetate:n-hexane. The product containing fractions were combined and concentrated in vacuo to yield the title compound as a colourless oil (47.8 g).
[Compound]
Name
Triethylphosphonoacetate
Quantity
96.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
480 mL
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two
Quantity
320 mL
Type
reactant
Reaction Step Two
Name
Quantity
350 mL
Type
reactant
Reaction Step Three

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